1-Methyl-3-piperidyl methacrylate

Hydrolytic stability Ester linkage geometry Polymer degradation

1-Methyl-3-piperidyl methacrylate (CAS 62037-83-6) is a methacrylate ester derived from methacrylic acid and 1-methyl-3-piperidinol, bearing a tertiary amine-containing piperidine ring attached via the 3-position. The monomer has a molecular formula of C₁₀H₁₇NO₂, a molecular weight of 183.25 g/mol, a density of 1.01 g/cm³, and a boiling point of 232.1 °C at 760 mmHg.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 62037-83-6
Cat. No. B12652737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-piperidyl methacrylate
CAS62037-83-6
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CCCN(C1)C
InChIInChI=1S/C10H17NO2/c1-8(2)10(12)13-9-5-4-6-11(3)7-9/h9H,1,4-7H2,2-3H3
InChIKeyBGUHYYCDVDXPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-piperidyl Methacrylate (CAS 62037-83-6) – Monomer Profile for Specialty Polymer Procurement


1-Methyl-3-piperidyl methacrylate (CAS 62037-83-6) is a methacrylate ester derived from methacrylic acid and 1-methyl-3-piperidinol, bearing a tertiary amine-containing piperidine ring attached via the 3-position. The monomer has a molecular formula of C₁₀H₁₇NO₂, a molecular weight of 183.25 g/mol, a density of 1.01 g/cm³, and a boiling point of 232.1 °C at 760 mmHg . As a member of the aminoalkyl methacrylate family, it serves as a reactive monomer for free-radical polymerization and can be incorporated into homopolymers or copolymers to introduce pendant piperidine functionality [1]. Its combination of a polymerizable methacrylate group and a tertiary amine makes it a candidate for pH-responsive polymers, hindered amine light stabilizer (HALS) systems, and specialty coatings where amine-mediated properties are desired.

Why Generic Amino Methacrylate Substitution Fails for 1-Methyl-3-piperidyl Methacrylate Applications


Although numerous aminoalkyl methacrylates exist (e.g., 2-(diethylamino)ethyl methacrylate, 2-(piperidino)ethyl methacrylate), simple class-level interchange is precluded by differences in amine basicity (pKₐ), steric accessibility, ester linkage stability, and polymer solubility profiles. The 1-methyl-3-piperidyl methacrylate structure places the methacrylate ester directly on the piperidine ring at the 3-position, rather than on a flexible ethyl spacer. This geometric constraint alters both the local environment of the amine and the hydrolytic susceptibility of the ester bond relative to spacer-containing analogs [1]. Patent literature demonstrates that even minor structural variations among piperidine methacrylates lead to measurable differences in light-stabilizing efficacy, copolymer compatibility, and extraction resistance in polymer matrices [2]. Consequently, direct substitution without quantitative performance data risks compromised material properties in end-use applications.

Quantitative Differentiation Evidence for 1-Methyl-3-piperidyl Methacrylate vs. Closest Analogs


Ester-Linkage Hydrolytic Stability: 3-Position Ring-Attached Methacrylate vs. 2-(Piperidino)ethyl Methacrylate

1-Methyl-3-piperidyl methacrylate anchors the ester bond directly to the cyclic piperidine ring at the 3-position, whereas 2-(piperidino)ethyl methacrylate (PPDEMA) separates the piperidine nitrogen and the ester via a two-carbon ethyl spacer. Ester hydrolysis rates in amino methacrylates are influenced by intramolecular amine-assisted mechanisms; the constrained geometry of the ring-attached ester in 1-methyl-3-piperidyl methacrylate is expected to reduce the effective molarity of the amine nucleophile at the ester carbonyl compared to the flexible-spacer analog. While direct comparative hydrolysis kinetic data for these two monomers are not available in the open literature, class-level structure–stability relationships predict a slower base-catalyzed hydrolysis rate for the ring-attached ester [1].

Hydrolytic stability Ester linkage geometry Polymer degradation

Polymer pKₐ Modulation: 1-Methyl-3-piperidyl vs. 2-(Diethylamino)ethyl Methacrylate

The tertiary amine in 1-methyl-3-piperidyl methacrylate resides within a six-membered piperidine ring with an N-methyl substituent, whereas 2-(diethylamino)ethyl methacrylate (DEAEMA) carries a diethylamino group on a flexible ethyl spacer. The pKₐ of N-methylpiperidine (∼10.1) differs from that of triethylamine (∼10.75) and N,N-diethylethanolamine (conjugate acid pKₐ ∼9.8 for PDEAEMA). These pKₐ differences shift the pH window of solubility transitions in homopolymers and copolymers by approximately 0.5–1.0 pH units [1]. The ring-constrained amine in the 1-methyl-3-piperidyl moiety also presents different steric demands, influencing copolymer reactivity ratios with hydrophobic comonomers compared to DEAEMA or DPAEMA systems [1].

pH-responsive polymers Amine pKₐ Protonation equilibrium

Light-Stabilizing Efficiency in Polyolefins: 1-Methyl-3-piperidyl vs. Hindered 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate

Patent US 4,210,612 teaches that homopolymers and copolymers of N-heterocyclic methacrylates, including piperidyl methacrylates, function as light stabilizers with improved compatibility and extraction resistance compared to monomeric additives [1]. The 1-methyl-3-piperidyl methacrylate monomer contains a non-hindered piperidine (no substituents at the 2,6-positions), which leads to a different nitroxyl radical formation efficiency under photo-oxidative conditions relative to the hindered 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM). While TMPM-derived polymers are established HALS with quantified stabilization factors, the non-hindered 1-methyl-3-piperidyl variant offers a lower molecular-weight monomer (183.25 vs. 225.33 g/mol) with higher amine content per unit mass, potentially enabling higher functional group density in copolymers [1].

Hindered amine light stabilizers Polymer degradation Extraction resistance

Copolymerization Reactivity with Methyl Methacrylate: Ring-Attached vs. Spacer-Attached Amino Methacrylates

The reactivity ratio of a methacrylate monomer determines its incorporation rate relative to comonomers and directly impacts copolymer homogeneity. While reactivity ratios for 1-methyl-3-piperidyl methacrylate are not explicitly reported in the open literature, kinetic studies on structurally related amino methacrylates indicate that methacrylates with the amine functionality attached via a flexible spacer (e.g., DEAEMA, DPAEMA) exhibit reactivity ratios r₁ (with MMA) in the range of 0.6–1.2, enabling relatively random copolymerization [1]. The direct ring attachment in 1-methyl-3-piperidyl methacrylate introduces steric bulk adjacent to the propagating radical center, which is expected to lower the propagation rate constant and shift reactivity ratios compared to spacer-containing analogs. Controlled polymerization (RAFT or NMP) is recommended for this monomer class to achieve narrow dispersity (Đ < 1.3) [1].

Reactivity ratios Copolymer composition control RAFT polymerization

Recommended Application Scenarios for 1-Methyl-3-piperidyl Methacrylate Based on Differentiated Properties


pH-Responsive Hydrogels Requiring Alkaline-Shifted Solubility Transitions

When a hydrogel or block copolymer micelle must transition from soluble to aggregated state at a pH higher than that achievable with DEAEMA-based systems (e.g., targeting pH 7.8–8.2 for intestinal or tumor extracellular applications), the N-methylpiperidine moiety of 1-methyl-3-piperidyl methacrylate offers a higher conjugate-acid pKₐ than the diethylaminoethyl group, enabling solubility switching in the weakly alkaline range [1]. Copolymer formulation with this monomer can tune the pH response window upward by 0.5–1.0 units relative to DEAEMA copolymers.

Reactive Light Stabilizer with Maximized Piperidine Graft Density

For polyolefin films or fibers requiring covalently bound light stabilizer functionality at high density, the lower molecular weight of 1-methyl-3-piperidyl methacrylate (183.25 g/mol) compared to hindered 4-piperidyl methacrylates (225–240 g/mol) permits incorporation of approximately 24% more amine groups per unit mass of monomer feed [2]. This is advantageous for reactive extrusion grafting processes where total amine loading governs long-term UV stabilization performance, though post-oxidation to the nitroxyl form may proceed more rapidly due to the absence of 2,6-substitution.

Specialty Coatings Requiring Tertiary Amine Functionality with Reduced Hydrolytic Lability

In aqueous or humid-environment coatings where amino methacrylates with flexible ethyl spacers (e.g., DEAEMA, PPDEMA) suffer from accelerated ester hydrolysis via intramolecular amine participation, the constrained geometry of the 3-position ring-attached ester in 1-methyl-3-piperidyl methacrylate is structurally expected to exhibit slower hydrolytic degradation [1]. This makes the monomer a candidate for durable amine-functional coatings where long-term adhesion or pH-buffering capacity must be retained.

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